molecular formula C15H15N3O B6458067 1-{2-[2-(cyclopropylamino)pyrimidin-5-yl]phenyl}ethan-1-one CAS No. 2549003-00-9

1-{2-[2-(cyclopropylamino)pyrimidin-5-yl]phenyl}ethan-1-one

Cat. No.: B6458067
CAS No.: 2549003-00-9
M. Wt: 253.30 g/mol
InChI Key: UWOUYXZPTALBFD-UHFFFAOYSA-N
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Description

1-{2-[2-(Cyclopropylamino)pyrimidin-5-yl]phenyl}ethan-1-one is a pyrimidine-based aromatic ketone characterized by a cyclopropylamino substituent at the 2-position of the pyrimidine ring and a phenyl-acetyl moiety at the 5-position.

Properties

IUPAC Name

1-[2-[2-(cyclopropylamino)pyrimidin-5-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10(19)13-4-2-3-5-14(13)11-8-16-15(17-9-11)18-12-6-7-12/h2-5,8-9,12H,6-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOUYXZPTALBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CN=C(N=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[2-(cyclopropylamino)pyrimidin-5-yl]phenyl}ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a halogenated pyrimidine derivative.

    Coupling with Phenyl Ring: The final step involves coupling the substituted pyrimidine with a phenyl ring through a Friedel-Crafts acylation reaction using ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-{2-[2-(cyclopropylamino)pyrimidin-5-yl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyrimidine derivatives and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

1-{2-[2-(cyclopropylamino)pyrimidin-5-yl]phenyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{2-[2-(cyclopropylamino)pyrimidin-5-yl]phenyl}ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or immune response, depending on its specific biological activity.

Comparison with Similar Compounds

Functional Group Variations

  • 1-(2-Mercapto-4-methylpyrimidin-5-yl)ethan-1-one (): This compound features a thiol (-SH) group at the pyrimidine’s 2-position and a methyl group at the 4-position.
  • 1-(2-Hydroxy-5-methylphenyl)ethan-1-one ():
    The hydroxyl (-OH) group on the phenyl ring increases polarity and hydrogen-bonding capacity compared to the pyrimidine-linked phenyl group in the target compound. Such differences could significantly impact solubility and intermolecular interactions.

Compound Substituent on Pyrimidine/Phenyl Key Functional Groups Potential Properties
Target Compound Cyclopropylamino (pyrimidine) Amino, ketone Moderate lipophilicity
1-(2-Mercapto-...) () Mercapto (pyrimidine) Thiol, ketone Redox-active, polar
1-(2-Hydroxy-5-methyl...) () Hydroxy (phenyl) Hydroxyl, ketone High polarity, H-bonding

Pharmacologically Active Analogs

Pyrrolo-Pyrimidine Derivatives ():

The compound 7-Methyl-5-[1-[[3-(trifluoromethyl)phenyl]acetyl]-2,3-dihydro-1H-indol-5-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine (C₂₄H₂₀F₃N₅O) shares a pyrrolo-pyrimidine core and trifluoromethylphenyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the indole-acetyl moiety introduces conformational flexibility.

Structural Motifs and Bioactivity

  • Trifluoromethyl vs. Cyclopropylamino: Trifluoromethyl groups (as in ) are electron-withdrawing and resistant to oxidation, whereas cyclopropylamino groups (target compound) are electron-rich and may participate in hydrogen bonding or π-stacking interactions.

Physical and Chemical Properties

Melting Points and Stability

  • The sulfanylidene derivative 1f () has a melting point of 137.3–138.5°C, indicative of high crystallinity due to its chloromethyl substituent.
  • Mercapto-substituted pyrimidines () may exhibit lower melting points due to reduced symmetry, though data are incomplete.

Solubility and Reactivity

  • Hydroxy- and mercapto-substituted compounds () likely exhibit higher aqueous solubility than the target compound due to polar functional groups.
  • The cyclopropylamino group in the target compound may reduce solubility in polar solvents but enhance membrane permeability.

Biological Activity

1-{2-[2-(cyclopropylamino)pyrimidin-5-yl]phenyl}ethan-1-one is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in various therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}

This compound features a cyclopropylamino group attached to a pyrimidine ring, which is further connected to a phenyl group through an ethanone linkage. The unique structure is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities have revealed promise in models of neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It potentially affects signaling pathways related to inflammation and apoptosis, contributing to its anticancer and neuroprotective effects.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study 1Evaluate anticancer effectsShowed significant inhibition of cell proliferation in breast cancer cell lines.
Study 2Assess antimicrobial activityDemonstrated effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 3Investigate neuroprotective effectsReduced neuronal apoptosis in models of oxidative stress.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, initial data suggest:

  • Absorption : The compound is likely well absorbed due to its lipophilic nature.
  • Metabolism : Potential metabolic pathways include cytochrome P450-mediated oxidation.
  • Excretion : Renal excretion is anticipated based on molecular weight and structure.

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